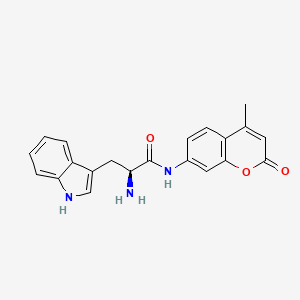

L-Tryptophan 7-amido-4-methyl coumarin

Description

L-Tryptophan 7-amido-4-methyl coumarin (Trp-AMC) is a fluorogenic substrate widely used in biochemical assays to measure enzymatic activity, particularly for proteases and peptidases. The compound consists of a coumarin backbone substituted with a 4-methyl group and a 7-amido linkage conjugated to L-tryptophan. Upon enzymatic cleavage of the amide bond, the 7-amino-4-methylcoumarin moiety is released, emitting fluorescence at 460 nm (excitation: 366 nm), enabling real-time monitoring of enzyme kinetics . Trp-AMC is specifically employed in studies involving serine proteases and oxidative stress responses, as demonstrated in assays with Russell’s viper venom .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZFMVUUWDFHFI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-Tryptophan 7-amido-4-methyl coumarin (Trp-AMC) is a compound that has garnered attention due to its diverse biological activities, particularly in enzymatic assays and potential therapeutic applications. This article synthesizes current research findings on the biological activity of Trp-AMC, including its role as a substrate in enzyme assays, its inhibitory effects on specific enzymes, and its implications in drug development.

- Chemical Formula : C21H19N3O3

- Molecular Weight : 397.86 g/mol

- CAS Number : 201860-49-3

Trp-AMC is characterized by its amido and coumarin moieties, which contribute to its fluorescent properties, making it useful in various biochemical assays.

1. Enzymatic Applications

Trp-AMC is primarily utilized as a fluorogenic substrate for various enzymes, including aminopeptidases and glycosidases. Upon hydrolysis by these enzymes, Trp-AMC releases a fluorescent moiety, enabling sensitive detection and quantification.

- Substrates for Enzymes :

- Aminopeptidases (e.g., L-alanine aminopeptidase)

- Glycosidases

- Phosphatases

This property is particularly valuable in microbiological testing and clinical diagnostics, where rapid detection of enzymatic activity is crucial.

2. Antitubercular Activity

Research has demonstrated that derivatives of coumarin, including Trp-AMC, exhibit significant antitubercular activity. A study found that the compound showed an MIC (Minimum Inhibitory Concentration) of 1 mg/L against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The study indicated that Trp-AMC acts synergistically with standard antitubercular drugs like isoniazid and rifampicin .

| Compound | MIC (mg/L) | Synergistic Effect |

|---|---|---|

| Trp-AMC | 1 | Yes |

| Isoniazid | Varies | Yes |

| Rifampicin | Varies | Yes |

3. Inhibition of Pyroglutamyl-Peptidase II

Trp-AMC has been identified as a potent inhibitor of pyroglutamyl-peptidase II (PPII), with a Ki value of 1 nM. This high affinity suggests potential applications in exploring the biological functions of thyrotropin-releasing hormone (TRH) and PPII . The inhibition mechanism involves competitive binding, which could lead to novel therapeutic strategies targeting TRH-related pathways.

Case Study 1: Antitubercular Activity

In a controlled laboratory study, Trp-AMC was tested against various strains of M. tuberculosis. The results indicated that not only did it inhibit growth effectively, but it also demonstrated low cytotoxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Enzymatic Assays

A series of experiments using Trp-AMC as a substrate for aminopeptidases revealed its utility in measuring enzyme activity in clinical samples. The fluorescence intensity correlated well with enzyme concentration, validating its application in diagnostic assays .

Scientific Research Applications

Chemical Properties and Mechanism of Action

L-Tryptophan 7-amido-4-methylcoumarin is primarily recognized as a fluorogenic substrate for various enzymes, including glycosidases, phosphatases, and esterases. The compound's structure allows it to interact with these enzymes, facilitating biochemical reactions that are crucial for metabolic processes.

Key Enzymatic Targets:

- Glycosidases : Involved in carbohydrate metabolism.

- Phosphatases : Play a role in signal transduction pathways.

- Esterases : Participate in lipid metabolism.

The interaction of LTAMC with these enzymes results in fluorescence emission, which can be quantitatively measured. This property makes it an invaluable tool in enzyme assays and studies of protein interactions .

Biochemical Assays

LTAMC is widely used in biochemical assays to study enzyme activity due to its fluorogenic properties. It allows researchers to monitor enzymatic reactions in real-time, providing insights into enzyme kinetics and mechanisms.

Molecular Biology

In molecular biology, LTAMC serves as a probe for studying protein interactions and cellular processes. It has been employed in fluorescence resonance energy transfer (FRET) studies to examine protein distances and dynamics within cells .

Environmental Testing

The compound is also utilized in environmental testing for quality control processes. Its sensitivity to enzyme activity makes it suitable for detecting contaminants and assessing the health of ecosystems.

Case Study 1: Enzyme Activity Measurement

In a study published in Organic & Biomolecular Chemistry, LTAMC was utilized to measure the activity of various glycosidases and phosphatases. The researchers demonstrated that the fluorescence intensity correlated with enzyme concentration, confirming its utility as a reliable substrate for quantitative analysis .

Case Study 2: Protein Interaction Studies

Another significant application was reported where LTAMC was used in FRET experiments to investigate protein-protein interactions within living cells. The study revealed dynamic changes in protein distances during cellular signaling events, showcasing LTAMC's role as a critical tool in molecular biology research .

Comparison with Similar Compounds

Structural Analogues of 7-Amido-4-Methyl Coumarin Derivatives

The 7-amido-4-methylcoumarin scaffold serves as a versatile fluorophore in enzyme substrates. Substitutions at the 7-position determine specificity for target enzymes. Key analogues include:

Key Observations :

- Amino Acid Specificity: The nature of the amino acid or peptide conjugated to the coumarin core dictates enzyme selectivity. For example, Trp-AMC targets trypsin-like proteases, while L-Leucine-AMC is specific to aminopeptidases .

- Fluorogenic Efficiency : All derivatives share the 4-methylcoumarin fluorophore, ensuring consistent fluorescence emission (~460 nm) post-cleavage .

Functional Analogues: 7-Substituted Coumarins with Therapeutic Potential

Beyond fluorogenic applications, 7-substituted coumarins exhibit diverse bioactivities. Notable examples include:

Antimycobacterial Coumarin Derivatives

- Compound 6 (6-N-benzylmorpholine coumarin): Inhibits mycobacterial FadD32 (MIC: 6.5 µM) via hydrogen bonding interactions .

- Triazole-linked benzimidazole coumarin : Methyl groups at positions 5 and 7 enhance activity against Mycobacterium tuberculosis .

Comparison with Trp-AMC :

- Trp-AMC lacks therapeutic antimicrobial activity but shares structural motifs (7-substitution) with antimycobacterial coumarins. Larger substituents (e.g., morpholine) in therapeutic derivatives improve target binding, whereas smaller amido groups in Trp-AMC optimize enzyme-substrate interactions .

Antioxidant Coumarin Derivatives

- Coumarin , cinnamic acid , and cinnamic alcohol : Protect β-cells from oxidative stress by enhancing insulin secretion and upregulating Nrf2/γ-GCSc pathways .

Comparison with Trp-AMC :

Influence of Substituent Position and Size

- Position 7 vs. Other Positions : Substitutions at positions 3, 5, or 8 often enhance therapeutic activity (e.g., antimycobacterial effects), while position 7 is critical for fluorogenic properties .

- Substituent Size: Larger groups (e.g., benzylmorpholine) improve target binding in antimicrobial coumarins, whereas smaller amido-amino acid groups in Trp-AMC ensure substrate specificity and rapid cleavage .

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

L-Tryptophan is treated with di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture (1:1) at pH 8–9. The reaction is stirred for 12 hours at 25°C, yielding Boc-Trp-OH with 95% efficiency.

Carboxyl Activation

The protected Boc-Trp-OH is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile at −5°C. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine group of 7-amino-4-methylcoumarin.

Coupling Strategies for Amide Bond Formation

DCC/HOBt-Mediated Coupling

A mixture of Boc-Trp-OH (2.0 mmol), DCC (2.4 mmol), and HOBt (2.4 mmol) in acetonitrile (20 mL) is stirred at −5°C for 30 minutes. 7-Amino-4-methylcoumarin (2.2 mmol) is added, and the reaction proceeds for 12–24 hours at 0–4°C. The dicyclohexylurea (DCU) byproduct is removed by filtration, and the crude product is purified via recrystallization (chloroform/methanol, 8:1). Yields range from 70–87%, depending on the solvent system.

Mixed Anhydride Method

For larger-scale synthesis, Boc-Trp-OH reacts with isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM) to form a mixed anhydride. Subsequent addition of 7-amino-4-methylcoumarin in tetrahydrofuran (THF) at −15°C affords the amide bond with 65–75% yield.

Deprotection and Final Product Isolation

Acidic Deprotection

The Boc group is removed by treating Boc-Trp-AMC with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 1–2 hours at 25°C. The solvent is evaporated under reduced pressure, and the residue is neutralized with saturated NaHCO₃ to yield L-Trp-AMC.

Hydrochloride Salt Formation

To enhance stability, the free base is dissolved in methanol and treated with hydrogen chloride (HCl) gas, precipitating L-Trp-AMC · HCl as a white powder. The product is filtered, washed with cold ether, and dried under vacuum, achieving >98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Melting Point and Purity

The hydrochloride salt melts at 210–212°C (decomposition) and exhibits a single spot on thin-layer chromatography (TLC) using silica gel GF₂₅₄ and chloroform/methanol (9:1) as the mobile phase.

Optimization and Challenges

Solvent Systems

Polar aprotic solvents (acetonitrile, DMF) improve coupling efficiency but require rigorous drying to prevent hydrolysis. Non-polar solvents (chloroform) enhance crystallization but slow reaction kinetics.

Racemization Mitigation

Low-temperature conditions (−5°C to 0°C) and short reaction times (<24 hours) minimize racemization at the tryptophan α-carbon.

Byproduct Management

DCU precipitation is accelerated by cooling the reaction mixture to 4°C, followed by filtration through Celite.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCC/HOBt Coupling | 70–87 | 95–98 | 12–24 |

| Mixed Anhydride | 65–75 | 90–93 | 6–8 |

| Azide Reduction Coupling | 68–73 | 85–88 | 24–36 |

The DCC/HOBt method offers the best balance of yield and purity, making it the preferred industrial-scale approach.

Q & A

Q. What are the standard protocols for using L-Tryptophan 7-amido-4-methyl coumarin as a fluorescent substrate in enzyme kinetics studies?

- Methodological Answer : Fluorescence-based enzymatic assays typically employ excitation at 380 nm and emission at 460 nm, as validated for similar coumarin derivatives (e.g., L-leucine 7-amido-4-methyl coumarin) . Prepare substrate solutions in buffered systems (e.g., pH 7.4 PBS) to maintain enzyme activity. Use a microplate reader or spectrofluorimeter for real-time fluorescence measurements. Calculate kinetic parameters (e.g., , ) via Michaelis-Menten analysis, ensuring substrate concentrations span 0.1–10× to capture linear and saturation phases .

Q. How is this compound synthesized, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis involves condensation of 7-amino-4-methylcoumarin with L-tryptophan derivatives under peptide-coupling conditions (e.g., EDC/NHS chemistry). Post-synthesis, characterize the compound using:

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For working solutions, use freshly prepared buffers (avoid DMSO if freeze-thaw cycles are required). Monitor degradation via periodic HPLC analysis, as ester bonds in coumarin derivatives are prone to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How can researchers optimize fluorescence signal-to-noise ratios when using this compound in high-throughput screening?

- Methodological Answer :

- Solvent Optimization : Use low-fluorescence buffers (e.g., HEPES over Tris) to reduce background .

- Quenching Mitigation : Add reducing agents (e.g., DTT) if thiol groups interfere with fluorescence .

- Plate Reader Calibration : Normalize signals using internal controls (e.g., blank wells with substrate-only) to account for plate-edge effects .

Q. How should contradictory kinetic data from this compound-based assays be resolved?

- Methodological Answer :

- Verify Enzyme Purity : Run SDS-PAGE to confirm absence of contaminating proteases that may hydrolyze the substrate non-specifically .

- Substrate Stability Assays : Pre-incubate substrate in assay buffer and measure auto-hydrolysis rates. Adjust incubation times if degradation exceeds 5% .

- Statistical Validation : Use nonlinear regression tools (e.g., GraphPad Prism) to fit data, and apply F-tests to compare alternative kinetic models (e.g., allosteric vs. Michaelis-Menten) .

Q. What structural modifications to this compound could enhance its specificity for protease subfamilies?

- Methodological Answer :

- Amino Acid Substitution : Replace tryptophan with residues matching the protease’s S1 pocket (e.g., arginine for trypsin-like proteases) .

- Coumarin Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to shift fluorescence emission for multiplexed assays .

- Validation : Test analogs against recombinant proteases and compare ratios to identify selectivity .

Q. How can researchers adapt this compound for live-cell imaging of intracellular protease activity?

- Methodological Answer :

- Cell Permeability : Use acetoxymethyl (AM) esters to enhance membrane penetration, which are cleaved intracellularly by esterases .

- Quenching Controls : Include cells pre-treated with protease inhibitors (e.g., E-64 for cysteine proteases) to confirm signal specificity .

- Microscopy Settings : Optimize exposure times to avoid photobleaching, and use ratiometric imaging with a reference fluorophore .

Data Contradiction and Validation

Q. What steps should be taken if fluorescence signals from this compound assays decrease unexpectedly over time?

- Methodological Answer :

- pH Effects : Coumarin fluorescence is pH-sensitive; verify buffer consistency (e.g., pH 7.0–7.5) .

- Enzyme Inactivation : Pre-test enzyme stability under assay conditions using a control substrate (e.g., L-pNA) .

- Inner Filter Effect : Dilute samples if absorbance at excitation wavelengths exceeds 0.1 AU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.